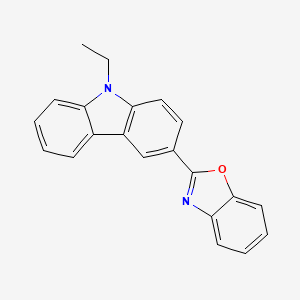
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl-: is an organic compound that belongs to the carbazole family. Carbazoles are known for their aromatic structure and are widely used in various fields such as organic electronics, pharmaceuticals, and materials science. The specific structure of this compound includes a carbazole core substituted with a benzoxazole group and an ethyl group, which imparts unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through the cyclization of biphenyl derivatives using palladium-catalyzed reactions.
Introduction of the Benzoxazole Group: The benzoxazole group is introduced via a condensation reaction between an o-aminophenol and a carboxylic acid derivative.
Ethylation: The ethyl group is added through an alkylation reaction using ethyl halides under basic conditions.
Industrial Production Methods
In industrial settings, the production of 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often utilizing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole moiety, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
科学的研究の応用
Chemistry
In chemistry, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its strong luminescent properties. It can be used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities. The presence of the benzoxazole group is particularly significant in enhancing biological activity.
Industry
In the industrial sector, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its stability and electronic properties make it a valuable component in advanced materials.
作用機序
The mechanism by which 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The benzoxazole group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 9H-Carbazole, 3,6-bis(2-benzoxazolyl)-9-[4-(2-benzoxazolyl)phenyl]
- 9H-Carbazole-3,6-diamine, 9-[4,4’‘-bis(2-benzoxazolyl)-2,2’‘,3,3’‘-tetramethyl[1,1’:3’,1’‘-terphenyl]-5’-yl]
Uniqueness
Compared to similar compounds, 9H-Carbazole, 3-(2-benzoxazolyl)-9-ethyl- stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly suitable for applications in organic electronics and as a fluorescent probe in biological research.
特性
CAS番号 |
173463-47-3 |
|---|---|
分子式 |
C21H16N2O |
分子量 |
312.4 g/mol |
IUPAC名 |
2-(9-ethylcarbazol-3-yl)-1,3-benzoxazole |
InChI |
InChI=1S/C21H16N2O/c1-2-23-18-9-5-3-7-15(18)16-13-14(11-12-19(16)23)21-22-17-8-4-6-10-20(17)24-21/h3-13H,2H2,1H3 |
InChIキー |
OODYDDJFOIQGBQ-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C3=NC4=CC=CC=C4O3)C5=CC=CC=C51 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}butanal](/img/structure/B14269954.png)
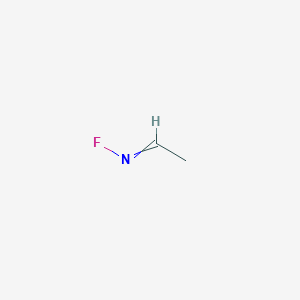
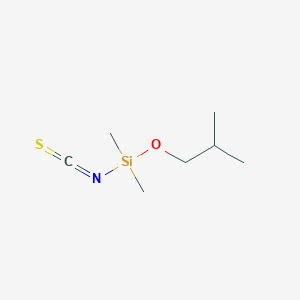

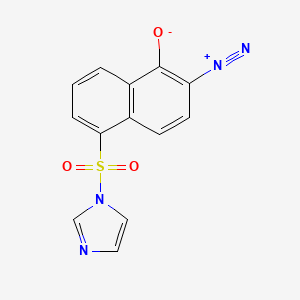
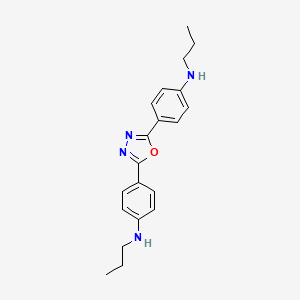
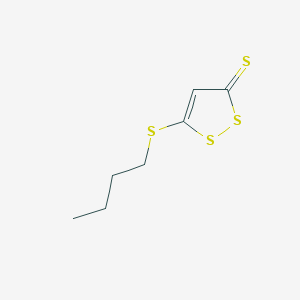
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
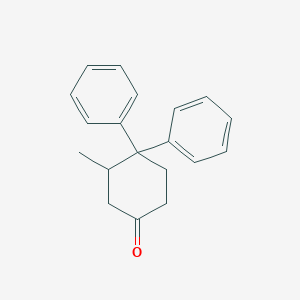
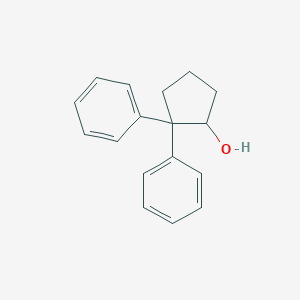


![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
